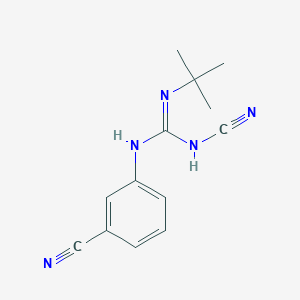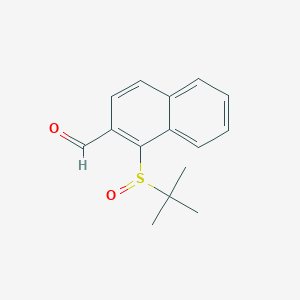
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a formyl group at position 2 and a 2-methylpropane-2-sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde typically involves the reaction of 2-naphthaldehyde with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carboxylic acid.
Reduction: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the sulfinyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Naphthaldehyde: Shares the naphthalene ring and formyl group but lacks the sulfinyl substitution.
2-Naphthalenecarboxaldehyde: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is unique due to the presence of the 2-methylpropane-2-sulfinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
289473-08-1 |
|---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-tert-butylsulfinylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2S/c1-15(2,3)18(17)14-12(10-16)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3 |
InChI-Schlüssel |
WBKSTDQZPNZLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)C1=C(C=CC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


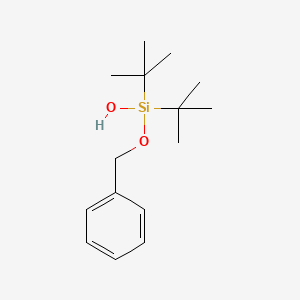
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
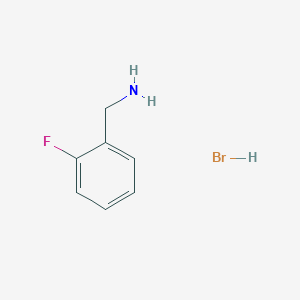
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
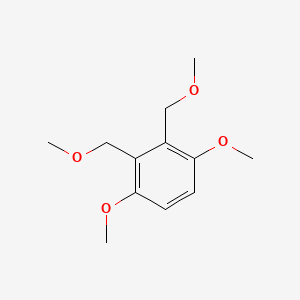
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
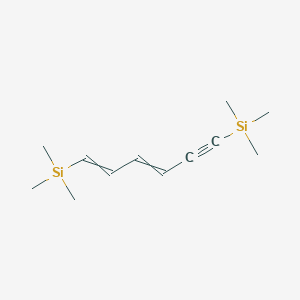
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
